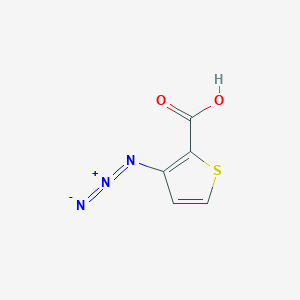

3-Azidothiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C5H3N3O2S |

|---|---|

Molecular Weight |

169.16 g/mol |

IUPAC Name |

3-azidothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H3N3O2S/c6-8-7-3-1-2-11-4(3)5(9)10/h1-2H,(H,9,10) |

InChI Key |

CNMPISUGFAFTMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Azidothiophene 2 Carboxylic Acid

Azide (B81097) Functional Group Reactivity

The azide moiety in 3-azidothiophene-2-carboxylic acid is a versatile functional group, primarily known for its participation in cycloaddition reactions and reactions with phosphines.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a cornerstone of the reactivity of azides. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to yield a five-membered heterocyclic ring. organic-chemistry.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgbeilstein-journals.org For instance, the reaction of azide 2 with alkyne 1 at 98°C for 18 hours yields a mixture of the 1,4-adduct (3a) and the 1,5-adduct (3b). wikipedia.org The lack of regioselectivity and the harsh reaction conditions can limit the synthetic utility of this method. wikipedia.orgbeilstein-journals.org The scope of the thermal reaction is generally broad, accommodating various substituents on both the azide and the alkyne, though electron-withdrawing groups on the dipolarophile can enhance reactivity. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition that exclusively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.netjocpr.comfrontiersin.org This reaction, often termed a "click reaction," proceeds under mild conditions and is compatible with a wide range of functional groups. researchgate.netnih.gov The catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, plays a pivotal role in the reaction mechanism. wikipedia.org

The accepted mechanism involves the formation of a copper(I) acetylide intermediate. wikipedia.orgresearchgate.net This intermediate then reacts with the azide in a stepwise manner. DFT studies suggest that the reaction proceeds through a dinuclear copper(I) acetylide complex, which enhances the nucleophilicity of the alkyne. nih.gov The coordination of copper to the alkyne significantly lowers the pKa of the terminal proton, facilitating the formation of the acetylide. wikipedia.org The reaction is generally second order with respect to the copper(I) concentration, supporting the involvement of a dicopper intermediate. nih.gov The presence of a carboxylic acid, such as benzoic acid, can promote the CuAAC reaction by acting as both an acidic reagent and a bidentate ligand, facilitating the activation of copper(I) acetylides. organic-chemistry.org

Table 1: Examples of CuAAC Reactions

| Azide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl azide | Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | beilstein-journals.org |

| Phenyl azide | Phenylacetylene | Cu/C in water | 1,4-Diphenyl-1H-1,2,3-triazole | 89 | frontiersin.org |

| Ethyl 2-azidoacetate | Terminal acetylenes from natural products | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | 50-80 | nih.gov |

This table is interactive. Click on the headers to sort the data.

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.netspringerprofessional.de This complementary method significantly expands the synthetic utility of azide-alkyne cycloadditions. acs.orgchalmers.se The most common catalysts are ruthenium(II) complexes such as [Cp*RuCl] derivatives. nih.govorganic-chemistry.org

The mechanism of RuAAC differs fundamentally from that of CuAAC. Instead of forming a metal acetylide, the ruthenium catalyst activates the alkyne through π-coordination. nih.gov This is followed by oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate. organic-chemistry.org Subsequent reductive elimination from this intermediate yields the 1,5-triazole product and regenerates the active catalyst. organic-chemistry.org The reaction is compatible with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.net The regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors. nih.govnih.gov

Table 2: Ruthenium Catalysts for RuAAC

| Catalyst | Reactants | Product | Notes | Reference |

|---|---|---|---|---|

| Cp*RuCl(PPh₃)₂ | Primary/secondary azides and terminal alkynes | 1,5-Disubstituted 1,2,3-triazoles | Effective and regioselective. organic-chemistry.org | organic-chemistry.org |

| [Cp*RuCl]₄ | Benzyl azide and phenylacetylene | 1,5-Disubstituted 1,2,3-triazole | One of the viable [Cp*RuCl] catalysts. nih.gov | nih.gov |

| Cp*RuCl(COD) | Azides and internal/terminal alkynes | Fully substituted/1,5-disubstituted 1,2,3-triazoles | Tolerates internal alkynes and thermally labile reactants. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Cp*RuCl(NBD) | Benzyl azide and phenylacetylene | 1,5-Disubstituted 1,2,3-triazole | Another effective [Cp*RuCl] catalyst. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free bioorthogonal reaction that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnh1.conih.gov The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. h1.co This makes SPAAC particularly valuable for in vivo applications. nih.gov

The kinetics of SPAAC are second-order and are highly dependent on the structure of the cyclooctyne. nih.govnih.gov The introduction of fluorine atoms or the fusion of aromatic rings to the cyclooctyne can modulate its reactivity. magtech.com.cnnih.gov For example, difluorinated cyclooctynes (DIFO) exhibit enhanced reaction rates. magtech.com.cn The reaction rate can also be influenced by secondary interactions, such as the formation of a boronate ester when using an azidophenylboronic acid, which can accelerate the cycloaddition and control regioselectivity. rsc.org The fusion of a thiophene (B33073) ring to a cyclooctyne can also increase its reactivity towards azides due to the additional strain imposed. researchgate.net

Table 3: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | DMSO, 25°C | nih.gov |

| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | DMSO, 25°C | nih.gov |

| Difluoro-dimethoxy-dibenzocyclooctyne-1-one | Not specified | 3.5 | Not specified | magtech.com.cn |

This table is interactive. Click on the headers to sort the data.

Staudinger Ligation and Other Phosphine-Mediated Reactions of the Azide

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane (aza-ylide). sigmaaldrich.comwikipedia.org This reaction is highly chemoselective and proceeds under mild conditions. sigmaaldrich.com The initially formed iminophosphorane can be hydrolyzed in aqueous media to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction. sigmaaldrich.comwikipedia.org

The Staudinger ligation is a modification of this reaction that has become a powerful tool in chemical biology for the formation of amide bonds. thermofisher.comnih.gov In this reaction, an ester group is positioned ortho to the phosphorus atom of the phosphine reagent. sigmaaldrich.com The intermediate aza-ylide undergoes an intramolecular cyclization, followed by hydrolysis, to form a stable amide bond. thermofisher.com This "traceless" variant, where the phosphine oxide is not incorporated into the final product, is particularly useful. wikipedia.org The direct ligation of carboxylic acids and azides can be achieved using a catalytic amount of 2,2'-dipyridyl diselenide with trimethylphosphine. nih.gov Phosphines can also catalyze other transformations, such as the isomerization of α-succinimide-substituted allenoates. nih.gov

Acyl Azide Formation from the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted into an acyl azide. Acyl azides (RCON₃) are important synthetic intermediates. wikipedia.org One common method for this transformation is the reaction of the corresponding carboxylic acid with reagents like diphenylphosphoryl azide (DPPA). wikipedia.org Another approach involves converting the carboxylic acid to an acid chloride, which then reacts with sodium azide. nih.gov Additionally, various carboxylic acids have been successfully converted into acyl azides in high yields by treatment with trichloroacetonitrile (B146778), triphenylphosphine (B44618), and sodium azide at room temperature. elsevierpure.com These methods provide pathways to acyl azides, which are precursors for various other functional groups through reactions like the Curtius rearrangement. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid functional group is a key site for a variety of chemical transformations, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. masterorganicchemistry.com The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orgyoutube.com This trend is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orguomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group and forming a new carbonyl compound. khanacademy.orguomustansiriyah.edu.iq

Fischer Esterification: This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, either an excess of the alcohol is used, or the water produced is removed from the reaction mixture. wikipedia.orglibretexts.orgathabascau.ca Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Diazomethane (B1218177) Methylation: Carboxylic acids can be readily converted to their methyl esters using diazomethane (CH₂N₂). nih.govlibretexts.org Diazomethane is a highly reactive and potentially explosive gas, so it is often generated in situ for immediate use. nih.govlibretexts.org The reaction proceeds through an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate then acts as a nucleophile in an Sₙ2 reaction to yield the methyl ester and nitrogen gas. libretexts.orgyoutube.com A safer alternative to diazomethane is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). tcichemicals.comresearchgate.net

Table 1: Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features | Citations |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reversible equilibrium reaction. Driven to completion by excess alcohol or water removal. | masterorganicchemistry.comwikipedia.orglibretexts.orgathabascau.ca |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | High-yielding and clean reaction for methyl esters. Diazomethane is hazardous. | nih.govlibretexts.orgyoutube.com |

| TMS-Diazomethane | Trimethylsilyldiazomethane | Safer alternative to diazomethane for methylation. | tcichemicals.comresearchgate.net |

Direct conversion of a carboxylic acid to an amide by reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. orgoreview.comlibretexts.orglibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used. orgoreview.comlibretexts.orgnih.gov

These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. orgoreview.comlibretexts.org In the case of DCC, the carboxylic acid adds to the carbodiimide, forming a reactive O-acylisourea intermediate. hhu.de The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. libretexts.orgyoutube.comlibretexts.org This method is widely used in peptide synthesis. orgoreview.commasterorganicchemistry.com For challenging couplings, especially with electron-deficient amines, a combination of reagents like EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can be effective. nih.gov

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Full Name | Typical Use | Citations |

| DCC | Dicyclohexylcarbodiimide | Peptide synthesis, general amidation | orgoreview.comlibretexts.orgyoutube.commasterorganicchemistry.com |

| EDAC or EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | General amidation, often used in aqueous solutions | nih.gov |

Carboxylic acids can be converted to the more reactive acyl chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Other reagents that can be used for this transformation include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.com The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. libretexts.orglibretexts.orglibretexts.org The chloride ion generated during the reaction then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride. libretexts.orglibretexts.orgyoutube.com This reaction is often performed without a solvent or by refluxing in an excess of thionyl chloride. researchgate.net

Acid anhydrides can be synthesized from carboxylic acids. One common laboratory method involves the reaction of an acid chloride with a carboxylate salt. uomustansiriyah.edu.iq Symmetrical anhydrides can also be formed by the dehydration of two molecules of a carboxylic acid, though this often requires high temperatures. A more recent and efficient method for synthesizing symmetrical and cyclic anhydrides from carboxylic acids under mild conditions involves the use of triphenylphosphine oxide and oxalyl chloride. researchgate.net Mixed anhydrides can also be prepared, for instance, from aliphatic carboxylic silyl (B83357) esters and aromatic carboxylic anhydrides in the presence of a Lewis acid catalyst. tcichemicals.com

Thioesterification

Thioesterification is the process of converting a carboxylic acid into a thioester. Thioesters are valuable synthetic intermediates and are more reactive toward nucleophilic acyl substitution than their ester counterparts due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). libretexts.org For this compound, the conversion to a thioester would activate the carbonyl group for further transformations while potentially leaving the azide group intact for subsequent reactions.

Several general methods for thioesterification can be applied, although specific studies on this compound are not prevalent. These methods typically involve the reaction of the carboxylic acid with a thiol in the presence of a coupling agent. wikipedia.org

Common Thioesterification Methods:

Dehydrating Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the condensation of carboxylic acids and thiols by removing water. wikipedia.org The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction, suppress side product formation, and allow for the synthesis of sterically hindered thioesters at room temperature. organic-chemistry.org

Acid Catalysis: Strong acids like trifluoroacetic acid (TFA) can catalyze the direct reaction between a carboxylic acid and a thiol under mild conditions. researchgate.net

Activating Agents: Carboxylic acids can be converted to more reactive intermediates. For instance, N-acylbenzotriazoles, formed from the carboxylic acid, are effective S-acylating agents for a variety of thiols. organic-chemistry.org Another approach involves the use of Lawesson's reagent, which can directly convert carboxylic acids to the corresponding thioacids, which can then be alkylated to form thioesters. nih.gov

Photocatalytic Methods: Modern synthetic approaches include visible-light-driven reactions. These methods can involve the reaction of carboxylic acids with odorless disulfide reagents, offering a greener alternative to traditional methods using thiols. organic-chemistry.org

The choice of method would depend on the desired thiol to be introduced and the need to preserve the azide functionality. The mild conditions offered by many modern coupling agents and photocatalytic methods are advantageous in preventing the premature decomposition or reaction of the sensitive azide group.

Table 1: Selected General Methods for Thioesterification of Carboxylic Acids

| Method | Reagents | Conditions | Reference |

| Carbodiimide Coupling | Carboxylic Acid, Thiol, DCC, DMAP | Room Temperature | organic-chemistry.org |

| Acid Catalysis | Carboxylic Acid, Thiol, TFA | Mild Conditions | researchgate.net |

| Acylbenzotriazole Intermediate | Carboxylic Acid, Benzotriazole, then Thiol | Mild Conditions | organic-chemistry.org |

| Photocatalysis | Carboxylic Acid, Disulfide, Photocatalyst | Visible Light | organic-chemistry.org |

| Lawesson's Reagent | Carboxylic Acid, Lawesson's Reagent | Microwave or Heat | nih.gov |

Decarboxylation Pathways: Reaction Conditions and Product Formation

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a key transformation in organic synthesis. The stability of the resulting carbanion or intermediate determines the ease of decarboxylation. For heteroaromatic carboxylic acids, the aromaticity and electronic nature of the ring are crucial factors. The decarboxylation of thiophene-2-carboxylic acids is known to be more difficult compared to analogous furan- and pyrrole-2-carboxylic acids, which undergo facile decarboxylation through an ipso-substitution pathway. youtube.com The greater aromatic stabilization of the thiophene ring makes the formation of the required intermediate less favorable.

However, decarboxylation of substituted thiophenes can be achieved under specific conditions. The presence of the azide group at the 3-position is expected to influence the reaction, although specific studies on this compound are limited.

Reported Decarboxylation Conditions for Thiophene Carboxylic Acids:

Acid-Catalyzed Decarboxylation: Refluxing in strong acids like 48% hydrobromic acid has been used for the decarboxylation of hydroxy-substituted benzothiophene-2-carboxylic acids. zendy.io This method can be more effective than the traditional copper-quinoline method.

Metal-Catalyzed Decarboxylation: The use of copper powder in quinoline (B57606) at high temperatures is a classic method for the decarboxylation of aromatic carboxylic acids, including those of thiophenes.

Brominative Decarboxylation: In some cases, reaction with bromine can lead to a simultaneous bromination and decarboxylation sequence. This has been observed for 3-methylthiophene-2-carboxylic acid, yielding a tribrominated product where the carboxyl group is replaced by a bromine atom. beilstein-journals.orgnih.gov

Photocatalytic Decarboxylation: Modern methods utilizing photoredox catalysis in combination with a cobalt catalyst can achieve dehydrogenative decarboxylation, converting carboxylic acids to olefins. nih.gov

For this compound, the product of decarboxylation would be 3-azidothiophene. The reaction conditions must be carefully selected to avoid unwanted reactions of the azide group, which can be sensitive to strong acids and high temperatures.

Table 2: Decarboxylation Conditions for Thiophene-2-Carboxylic Acid Derivatives

| Substrate | Conditions | Product | Reference |

| 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid | 48% HBr, reflux | 5-Hydroxy-3-methylbenzo[b]thiophene | zendy.io |

| General Aromatic Carboxylic Acids | Copper, Quinoline, Heat | Decarboxylated Aromatic | zendy.io |

| 3-Methylthiophene-2-carboxylic acid | Bromine | 2,4,5-Tribromo-3-methylthiophene | beilstein-journals.orgnih.gov |

| 2-(2-thiophene) diethyl malonate derivative | Saponification, then acid and reflux | 2-Thiophenecarboxylic acid | google.com |

Intramolecular Cyclizations Involving the Carboxylic Acid (e.g., Lactone Formation)

Intramolecular cyclization reactions are powerful tools for constructing ring systems. In the context of this compound, the proximity of the carboxylic acid and azide groups presents opportunities for unique cyclization pathways. While classical lactone formation involves the intramolecular esterification of a hydroxycarboxylic acid, analogous cyclizations can occur where the azide group acts as an internal nucleophile or participates in a cycloaddition.

One of the most characteristic reactions of azides is their thermal or photochemical decomposition to form highly reactive nitrenes. An intramolecularly generated nitrene could potentially react with the adjacent carboxylic acid group or its derivatives. For example, a nitrene could insert into the O-H bond of the carboxylic acid or react with a pre-formed ester.

Alternatively, the azide can act as a nucleophile. Following activation of the carboxylic acid (e.g., as an acyl chloride or mixed anhydride), the terminal nitrogen of the azide could attack the carbonyl carbon. This would lead to the formation of a five-membered acyl azide ring, which could be a stable heterocyclic system or an intermediate for further rearrangements, such as a Curtius-type rearrangement. masterorganicchemistry.com

Another possibility involves the 1,3-dipolar nature of the azide group. It could undergo an intramolecular cycloaddition with a suitable dipolarophile. While the carboxylic acid itself is not a typical dipolarophile, it could be converted into one (e.g., an α,β-unsaturated ester derivative).

Palladium-catalyzed cyclizations are also prominent in thiophene chemistry. For instance, oxidative cyclization of 2-(methylthio)phenylacetylenes proceeds via an intramolecular attack of the sulfur atom onto a palladium-coordinated alkyne to form a benzothiophene (B83047) ring system. nih.gov While not a direct analogue, this illustrates the potential for intramolecular reactions involving the thiophene sulfur and adjacent functional groups under metal catalysis.

Specific experimental data on intramolecular cyclizations of this compound is scarce, but the principles of azide and carboxylic acid reactivity suggest several plausible, yet unexplored, synthetic routes to novel fused thiophene heterocycles.

Derivatization Strategies for Enhanced Utility

Derivatization for Chromatographic Analysis (e.g., LC-MS)

Reagents for Carboxylic Acid Derivatization (e.g., Aniline (B41778), 3-Nitrophenylhydrazine, Phenylenediamine)

A common strategy for derivatizing carboxylic acids is amidation. nih.gov This involves coupling the carboxylic acid with an amine-containing reagent, often facilitated by a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which activates the carboxyl group for the reaction. diva-portal.orgnih.gov

Several reagents are employed for this purpose:

Aniline: Reacting 3-Azidothiophene-2-carboxylic acid with aniline would produce the corresponding anilide derivative. This modification increases the hydrophobicity of the molecule, which can improve its retention in reversed-phase liquid chromatography. researchgate.net

3-Nitrophenylhydrazine (3-NPH): This reagent is used to form stable amide bonds with carboxyl groups. researchgate.net The resulting derivative of this compound would not only exhibit improved chromatographic properties but the nitrophenyl group could also enhance detection. diva-portal.orgresearchgate.net

Phenylenediamine: As a diamine, phenylenediamine offers the potential to introduce a primary amine group into the final derivative. This can be particularly advantageous for enhancing ionization in positive-mode electrospray ionization-mass spectrometry (ESI-MS).

The choice of derivatizing reagent often depends on the specific analytical detector being used, as different tags can enhance UV absorbance, fluorescence, or mass spectrometric ionization. sci-hub.seresearchgate.net

Impact of Derivatization on Separation and Detection Properties

Chemical derivatization significantly alters the physicochemical properties of this compound, leading to improved analytical performance in LC-MS.

Impact on Separation:

Increased Retention: Carboxylic acids are often highly polar and may elute early in reversed-phase chromatography with poor retention. Derivatization replaces the polar carboxylic acid group with a larger, less polar group, increasing the molecule's hydrophobicity and its interaction with the stationary phase, thus improving chromatographic separation. nih.govnih.gov

Improved Peak Shape: By converting the acidic proton, derivatization can lead to better peak shapes and more reliable quantification.

Impact on Detection:

Enhanced Ionization: Many derivatizing agents are chosen for their ability to improve ESI efficiency. chromatographyonline.com Reagents containing a basic nitrogen atom, such as those with an amine group, can be readily protonated, leading to a strong signal in positive-ion mode ESI-MS. nih.gov

Increased Sensitivity and Selectivity: Derivatization can increase detection sensitivity by several orders of magnitude. nih.gov Using tandem mass spectrometry (MS/MS), the derivatized molecules often produce characteristic fragment ions, which allows for highly selective and sensitive detection using techniques like selected reaction monitoring (SRM). nih.gov

Table 1: Effects of Derivatization on Chromatographic Analysis

| Property | Before Derivatization | After Derivatization | Rationale |

|---|---|---|---|

| Chromatographic Retention (RP-LC) | Poor | Improved | Increased hydrophobicity enhances interaction with the non-polar stationary phase. nih.gov |

| MS Detection (Positive ESI) | Weak | Strong | Introduction of readily protonated groups (e.g., amines) enhances ionization efficiency. chromatographyonline.comnih.gov |

| Sensitivity | Low | High | Derivatives are designed for high ionization yield and produce characteristic fragments for selective detection. nih.gov |

Chemical Derivatization for Synthetic Manipulation

Beyond analytical purposes, the carboxylic acid group of this compound is a key handle for synthetic transformations, allowing the molecule to be incorporated into larger structures or converted into other functional groups.

Preparation of Activated Esters (e.g., Succinimidyl Esters)

To facilitate the coupling of this compound with other molecules, particularly with amines to form stable amide bonds, it is often first converted into an "activated ester". N-Hydroxysuccinimide (NHS) esters are among the most common and versatile activated esters used in chemistry, especially for bioconjugation. thieme-connect.com

The synthesis of the NHS ester of this compound would typically involve a coupling reaction between the carboxylic acid and N-hydroxysuccinimide. thieme-connect.comresearchgate.net This reaction is generally promoted by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netgoogle.com The resulting succinimidyl ester is a reactive intermediate that can readily react with primary amines under mild conditions to form amides, releasing N-hydroxysuccinimide as a water-soluble byproduct. researchgate.net

Table 2: General Scheme for NHS Ester Formation

| Reactants | Coupling Agent | Product |

| This compound + N-hydroxysuccinimide | DCC or EDC | This compound succinimidyl ester |

Conversion of Carboxylic Acid to Other Functional Groups (e.g., Aliphatic Amines)

The carboxylic acid functionality of this compound can be synthetically converted into other important functional groups, such as aliphatic amines. One common strategy involves converting the carboxylic acid into an intermediate that can undergo rearrangement or reduction.

A general pathway involves first converting the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂). libretexts.org The acid chloride can then be reacted with ammonia (B1221849) to form a primary amide. libretexts.org This amide can subsequently be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Alternatively, rearrangements like the Curtius or Hofmann rearrangement can convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. libretexts.orgacs.org For instance, the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which is formed from the acid chloride. libretexts.org Another approach involves reacting the carboxylic acid with nitromethane (B149229) in polyphosphoric acid, which can serve as a source of hydroxylamine (B1172632) for a Lossen-type rearrangement to yield an amine. acs.org

These transformations open up a wide range of synthetic possibilities, allowing the thiophene (B33073) core to be linked to other molecules via an amino group, which can then participate in further reactions. thermofisher.com

Applications of 3 Azidothiophene 2 Carboxylic Acid in Advanced Chemical Synthesis

Construction of Complex Heterocyclic Scaffolds and Architectures

The dual functionality of 3-azidothiophene-2-carboxylic acid makes it an ideal starting material for synthesizing sophisticated heterocyclic structures. The azide (B81097) group serves as a linchpin for cycloaddition reactions, while the thiophene (B33073) ring itself is a key heterocyclic core.

The most prominent application of the azide group in this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orginterchim.fr This reaction provides a highly efficient and reliable method for covalently linking the thiophene scaffold to a wide variety of alkyne-containing molecules. beilstein-journals.org The process is known for its high yields, mild reaction conditions, and exceptional regiospecificity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov

The resulting 1,2,3-triazole ring is not merely a linker; it is an exceptionally stable, aromatic heterocycle that is resistant to hydrolysis, oxidation, and reduction. nih.govthermofisher.com This stability makes triazole-substituted thiophenes robust scaffolds for further chemical manipulation or as final target molecules in various fields. The CuAAC reaction's tolerance of numerous functional groups allows for the synthesis of a diverse family of thiophene-triazole hybrids from a single starting material. organic-chemistry.org

Table 1: Examples of Triazole-Substituted Thiophene Derivatives via CuAAC

| Alkyne Reactant | Resulting Derivative Structure | Potential Application Area |

|---|---|---|

| Propargyl Alcohol | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | Further functionalization, drug discovery |

| Phenylacetylene | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | Materials science, organic electronics |

| Ethyl Propiolate | 3-(4-(Ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | Medicinal chemistry, ester derivatives |

This table is illustrative and shows potential products based on the principles of the CuAAC reaction.

Beyond the formation of triazoles, the azide functionality on the thiophene ring can engage in other types of cycloaddition reactions to generate more complex, fused, or linked heterocyclic systems. libretexts.org For instance, heterocyclic azides can react with 2-cyanoacetamidines in a base-catalyzed, transition-metal-free process. nih.govnih.gov This reaction proceeds through a cycloaddition followed by a rearrangement to create diheterocyclic compounds connected by an amidine linker. nih.gov

Such 1,3-dipolar cycloaddition reactions are a powerful strategy for accessing five-membered heterocycles. libretexts.orgyoutube.com The ability to form these complex architectures without the need for a metal catalyst is a significant advantage, broadening the scope of possible reaction conditions and compatible substrates. nih.gov This allows for the creation of unique molecular frameworks where the thiophene ring is directly integrated into a larger, multi-ring system, offering new possibilities for designing molecules with specific three-dimensional shapes and properties.

Integration into Polymeric Materials and Macromolecules

The principles of click chemistry that make this compound a valuable tool in small-molecule synthesis are directly transferable to macromolecular science. Its azide group provides a highly specific reaction site for modifying and creating advanced polymers.

Post-polymerization modification is a key strategy for tailoring the properties of polymeric materials. rsc.org this compound can be used to functionalize polymer chains and surfaces through the CuAAC reaction. researchgate.netresearchgate.net In a typical "grafting-to" approach, a polymer synthesized to contain alkyne groups can be reacted with the azide on the thiophene building block. rsc.org

This method has been successfully used to modify materials like polystyrene microspheres and aliphatic polycarbonates. rsc.orgresearchgate.net The high efficiency and orthogonality of the click reaction ensure that the thiophene unit is attached covalently and selectively without altering the polymer backbone. savvysciencepublisher.com This enables the precise introduction of the thiophene moiety, along with its associated carboxylic acid group, onto a variety of polymer scaffolds.

Table 2: Polymer Functionalization with this compound

| Alkyne-Functionalized Polymer | Functionalization Method | Resulting Material | Potential Advantage |

|---|---|---|---|

| Alkyne-terminated Polystyrene | CuAAC "Click" Reaction | Thiophene-functionalized polystyrene | Modified surface properties, further derivatization |

| Alkyne-functionalized Poly(ethylene glycol) (PEG) | CuAAC "Click" Reaction | PEG-thiophene conjugate | Enhanced biocompatibility, use in hydrogels |

This table provides examples based on established polymer functionalization strategies.

The integration of this compound into polymers is not merely about surface modification but also about creating entirely new polymeric architectures with advanced functions. researchgate.net The thiophene ring is a well-known component of conjugated polymers, and its introduction can be used to systematically tune the physical properties of the final material. rsc.org

By incorporating this building block, chemists can design polymers with tailored conductivity, wettability, and optical properties for applications in materials science. rsc.org For example, the ability to create well-defined block copolymers or core-cross-linked micelles using click chemistry opens pathways to novel materials for drug delivery, tissue engineering scaffolds, or advanced coatings. researchgate.net The carboxylic acid group adds another layer of control, influencing solubility and providing a handle for pH-responsive behavior or secondary modification.

Building Block for Combinatorial Libraries and Parallel Synthesis

In the quest for new drugs and materials, the ability to rapidly synthesize and screen large numbers of compounds is essential. This compound is an excellent scaffold for combinatorial chemistry and parallel synthesis due to its orthogonal reactive sites. enamine.net

The carboxylic acid group is a cornerstone of library synthesis, primarily through its reliable and high-yielding formation of amide bonds. enamine.net This allows for the attachment of a diverse set of amine-containing building blocks. The azide group, on the other hand, provides a second, independent point of diversification. It can be reacted with a wide array of alkynes via click chemistry, a reaction that is orthogonal to the amide bond formation. nih.gov

This bifunctionality is particularly valuable in the construction of sophisticated libraries such as DNA-Encoded Libraries (DEL), where building blocks must have multiple, selectively addressable functional groups. enamine.net The compound allows for a two-step diversification process: first, an amine can be coupled to the carboxylic acid, and second, an alkyne can be "clicked" onto the azide, leading to a large number of unique products from a small set of starting materials.

Table 3: Bifunctional Reactivity for Combinatorial Synthesis

| Reactive Site | Reaction Type | Coupling Partner | Resulting Linkage |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Amidation | Primary/Secondary Amine (R¹-NH₂) | Amide (-CO-NH-R¹) |

| -N₃ (Azide) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R²-C≡CH) | 1,4-disubstituted 1,2,3-Triazole |

Contribution to DNA-Encoded Library (DEL) Synthesis Design

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast collections of compounds, often numbering in the millions or billions. nih.govncl.ac.uk The design of these libraries relies on robust and orthogonal chemical reactions that are compatible with the DNA tag. This compound is a prime candidate for incorporation into DEL synthesis due to its two key functional groups.

The carboxylic acid moiety allows for standard amide bond formation, a nearly ubiquitous reaction in DEL synthesis for coupling building blocks to an amine-terminated DNA headpiece or other scaffold components. nih.gov The azide group, on the other hand, serves as a versatile handle for bioorthogonal "click chemistry," most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov This reaction is highly efficient and specific, proceeding under mild, aqueous conditions that preserve the integrity of the DNA tag.

The bifunctional nature of this compound allows it to be used as a central scaffold. In a typical DEL synthesis workflow, the carboxylic acid could be coupled to a DNA-linked amine. Subsequently, the azide group can be reacted with a diverse set of terminal alkyne building blocks in a "split-and-pool" fashion, rapidly generating a large library of thiophene-based compounds, each with a unique DNA barcode. nih.gov This dual reactivity allows for the creation of libraries with significant structural diversity originating from a common core.

Role in High-Throughput Parallel Synthesis Workflows

High-throughput parallel synthesis is a key strategy in medicinal chemistry for the rapid generation of focused compound libraries for lead optimization. nih.gov The goal is to produce discrete compounds in sufficient quantities for characterization and biological testing. Thiophene carboxylic acids are well-established building blocks in such workflows. For instance, libraries of ureidothiophene (B3733153) carboxylic acids have been successfully generated using solution-phase parallel synthesis. nih.gov

This compound fits well within this paradigm. Its thiophene core is a recognized privileged scaffold in medicinal chemistry. The carboxylic acid can be readily converted to a more reactive acid chloride or activated ester to facilitate parallel amide synthesis with a large panel of amines. Furthermore, the azide group provides an additional point for diversification. After an initial amide coupling, the resulting array of thiophene amides can be further elaborated in a parallel fashion by reacting the azide with various alkynes (via CuAAC) or by reduction to an amine followed by another round of acylation or alkylation. This modular approach allows for the systematic exploration of the chemical space around the thiophene scaffold.

| Research Area | Key Reactions | Platform |

| DNA-Encoded Libraries | Amide Coupling, CuAAC | Split-and-Pool |

| Parallel Synthesis | Amide Coupling, Azide Modification | Solution-Phase |

Strategic Intermediate in the Synthesis of Diverse Organic Molecules

The reactivity of the azide group extends beyond cycloadditions, making this compound a strategic intermediate for the synthesis of a wide range of heterocyclic compounds. nih.gov Organic azides are precursors to highly reactive nitrenes upon thermal or photochemical activation, which can undergo various C-H insertion or cyclization reactions.

Moreover, the azide group can participate in other transformations, such as the Staudinger reaction with phosphines to form aza-ylides, which can then be used in aza-Wittig reactions. The Schmidt reaction, which involves the reaction of an azide with a carbonyl compound under acidic conditions, provides another pathway for molecular rearrangement and the formation of new C-N bonds. organic-chemistry.orgwikipedia.org The reaction of a carboxylic acid with hydrazoic acid (which can be formed in situ) can lead to an amine via an isocyanate intermediate, demonstrating the versatile reactivity of these functionalities. wikipedia.org

The thiophene ring itself can be further functionalized. For example, halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for agrochemicals, and methods exist for their preparation from thiophene precursors. researchgate.net The combination of these reactive sites makes this compound a valuable starting material for generating complex, fused heterocyclic systems, which are of high interest in medicinal chemistry.

Development of Molecular Conjugates and Bifunctional Linkers

A bifunctional linker is a molecule with two reactive groups that can covalently join two other molecules. rsc.org The distinct and orthogonally reactive carboxylic acid and azide groups make this compound an ideal candidate for this role. The carboxylic acid can be activated to react with nucleophiles like amines, while the azide is reserved for reaction with an alkyne or a phosphine (B1218219).

This "click-and-couple" capability is highly valuable in bioconjugation, where a biomolecule (like a protein or antibody) needs to be attached to a payload (like a drug, dye, or imaging agent). For example, the carboxylic acid could be used to attach the linker to a small molecule drug, and the azide could then be used to "click" the drug-linker construct onto a protein that has been functionalized with an alkyne group. The thiophene ring acts as a rigid spacer between the two conjugated entities. The development of such linkers is crucial for applications ranging from antibody-drug conjugates (ADCs) in cancer therapy to the creation of sophisticated molecular probes for biological research. mdpi.com

Computational and Theoretical Investigations of 3 Azidothiophene 2 Carboxylic Acid

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. scispace.comresearchgate.netscienceopen.com It has been widely employed to investigate various facets of thiophene-based molecules. scispace.comresearchgate.netscienceopen.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties of complex organic molecules. nih.govnih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-azidothiophene-2-carboxylic acid, this involves finding the minimum energy conformation by exploring the potential energy surface. This process is crucial as the molecular conformation dictates its physical and chemical properties.

Computational studies on related molecules, such as chromone-3-carboxylic acid, have demonstrated that DFT calculations can accurately predict bond lengths and angles when compared to experimental X-ray diffraction data. nih.gov For instance, in a study on 1-benzothiophene-2-carboxylic acid, the calculated and experimental geometrical parameters showed good agreement, with only slight deviations attributed to the calculations being performed on a single molecule in the gas phase versus the solid-state crystal lattice in experiments. nih.gov Similar to other carboxylic acids, this compound can exist as a dimer, stabilized by hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net

Conformational analysis also investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The azidomethyl group in compounds like 3-(azidomethyl)benzoic acid has been identified as a source of conformational polymorphism, indicating that the azide (B81097) group can significantly influence the molecule's preferred shape. nih.gov For this compound, rotations around the C2-C(OOH) and C3-N3 bonds would lead to different conformers with varying energies.

Table 1: Representative Calculated Bond Lengths and Angles for a Thiophene (B33073) Carboxylic Acid Derivative (Example Data)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-S | 1.74 Å |

| Bond Length | C-N (azide) | 1.40 Å |

| Bond Angle | O=C-O | 123° |

| Bond Angle | C-S-C | 92° |

| Bond Angle | C-C-N (azide) | 120° |

Note: This table provides example data based on typical values for similar structures and should not be considered as experimentally verified data for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap), Ionization Potential, and Electron Affinity

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net Conversely, a larger gap suggests higher stability. The HOMO-LUMO gap can be correlated with the electronic absorption spectra of a molecule. libretexts.org

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (-EHOMO). researchgate.net A lower ionization potential indicates that the molecule is more easily oxidized.

Electron Affinity (EA) is the energy released when an electron is added to a molecule, and it can be approximated by the negative of the LUMO energy (-ELUMO). researchgate.netnih.govwikipedia.orglibretexts.org A higher electron affinity suggests a greater tendency to accept an electron and be reduced.

DFT calculations are instrumental in determining these electronic properties. For instance, studies on thiophene-2-carboxylic acid derivatives have utilized DFT to calculate HOMO-LUMO gaps and other electronic parameters to understand their reactivity. researchgate.netsciforum.net

Table 2: Calculated Electronic Properties of a Thiophene Carboxylic Acid Derivative (Example Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Note: This table provides example data based on typical values for similar structures and should not be considered as experimentally verified data for this compound.

Vibrational Spectroscopy Predictions (e.g., FT-IR, FT-Raman)

Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule with a high degree of accuracy. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. nih.goviosrjournals.orgbitp.kiev.ua

DFT calculations, often in conjunction with a scaling factor to correct for anharmonicity and basis set deficiencies, provide theoretical spectra that can be compared with experimental data. nih.gov This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational modes. For example, the characteristic stretching frequencies of the C=O, O-H, C-S, and N3 (azide) groups in this compound can be predicted. researchgate.net The calculated Potential Energy Distribution (PED) is used to assign the vibrational modes to specific atomic and group motions within the molecule. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Example Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H | Stretching | ~3500 |

| C=O | Stretching | ~1720 |

| N3 | Asymmetric Stretching | ~2100 |

| N3 | Symmetric Stretching | ~1250 |

| C-S | Stretching | ~700 |

Note: This table provides example data based on typical values for similar functional groups and should not be considered as experimentally verified data for this compound.

UV-Vis Spectroscopic and Molecular Orbital Analyses

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted.

These transitions are often described in terms of electron promotions between molecular orbitals, most commonly from the HOMO to the LUMO. libretexts.org The analysis of the molecular orbitals involved in these transitions provides insights into the nature of the electronic excitations, such as π→π* or n→π* transitions. The HOMO-LUMO gap calculated from the ground state orbital energies often correlates with the lowest energy electronic transition observed in the UV-Vis spectrum. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

Transition State Characterization and Energy Barriers

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry of this transition state. By calculating the energy of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined.

This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, in the study of the reactivity of thiophene carboxylic acids, computational modeling has been used to explore the energy profiles of reactions and rationalize differences in reactivity. nih.gov In the context of this compound, computational studies could be employed to investigate the thermal or photochemical decomposition of the azide group, a common reaction for this functional group, by characterizing the transition state for nitrogen extrusion.

Prediction of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of cycloaddition reactions involving this compound. The regioselectivity and stereoselectivity of such reactions are dictated by the electronic and steric properties of the interacting molecules.

In the context of 1,3-dipolar cycloadditions, the azide group of this compound can react with various dipolarophiles. Theoretical studies on similar aryl azides have demonstrated that the regioselectivity of these reactions can be effectively rationalized through the analysis of Frontier Molecular Orbitals (FMOs) and local reactivity indices derived from conceptual DFT. researchgate.netresearchgate.net For instance, in reactions with electron-deficient alkynes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne is often the determining factor. cgl.org.cn

Computational models can predict whether the reaction will favor the formation of a 1,4- or 1,5-disubstituted triazole ring. For aryl azides reacting with electron-deficient alkynes, theoretical calculations have shown that the transition states leading to different regioisomers can have comparable, yet distinct, activation energies, often resulting in a mixture of products with one being predominant. researchgate.netcgl.org.cn The presence of both an electron-withdrawing carboxylic acid group and the thiophene ring in this compound is expected to significantly influence the electronic distribution and, consequently, the regiochemical outcome of its cycloaddition reactions.

The stereoselectivity of these reactions, particularly with substituted alkenes, can also be predicted by calculating the activation barriers for the formation of endo and exo products. These calculations often reveal that one pathway is energetically more favorable, thus dictating the stereochemical outcome of the reaction.

| Computational Method | Application in Cycloaddition Reactions | Predicted Outcome |

| Density Functional Theory (DFT) | Prediction of regioselectivity in 1,3-dipolar cycloadditions of aryl azides. researchgate.netcgl.org.cn | Can determine the favored regioisomeric product (e.g., 1,4- vs. 1,5-triazole) by comparing transition state energies. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions between the azide and dipolarophile. cgl.org.cn | Helps to rationalize the observed regioselectivity based on orbital overlap and energy gaps. |

| Conceptual DFT (Reactivity Indices) | Calculation of global and local electrophilicity and nucleophilicity. researchgate.net | Predicts the most reactive sites on each molecule, thereby indicating the likely regiochemical outcome. |

| Transition State (TS) Analysis | Locating and characterizing the transition state structures for different reaction pathways. cgl.org.cn | The relative energies of the transition states determine the kinetic product distribution. |

Computational Insights into Catalyst Role and Reaction Pathways

Theoretical studies are instrumental in elucidating the role of catalysts in modulating the reaction pathways of this compound. Catalysts can alter the rate, regioselectivity, and stereoselectivity of a reaction by providing an alternative, lower-energy reaction pathway.

For cycloaddition reactions, particularly the azide-alkyne cycloaddition, copper(I) and ruthenium(II) catalysts are commonly employed. researchgate.netnih.gov Computational studies on copper-catalyzed azide-alkyne cycloadditions (CuAAC) have provided detailed mechanistic insights, revealing the formation of a copper acetylide intermediate that then reacts with the azide. researchgate.net DFT calculations can model the entire catalytic cycle, including the structures and energies of all intermediates and transition states. These models can explain the high regioselectivity (formation of 1,4-disubstituted triazoles) typically observed in CuAAC reactions.

In the context of reactions involving the carboxylic acid group, computational models can shed light on catalytic processes such as esterification or amidation. For instance, theoretical studies on the acid-catalyzed esterification of carboxylic acids have detailed the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Similarly, computational investigations into the hydrogenation of carboxylic acids have elucidated the mechanism of action of ruthenium catalysts, proposing a two-cycle mechanism for the reduction to an aldehyde and then to an alcohol. rsc.org

The presence of the thiophene ring can also influence catalytic processes. The sulfur atom can coordinate to metal catalysts, potentially altering their activity and selectivity. Theoretical modeling can explore these interactions and their consequences on the reaction mechanism. nih.gov

| Catalyst Type | Reaction Type | Computational Insights |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Elucidation of the catalytic cycle involving copper acetylide intermediates, explaining the high regioselectivity for 1,4-triazoles. researchgate.net |

| Ruthenium(II) | Azide-Alkyne Cycloaddition | Investigation of the scope and regioselectivity, showing that product distribution can be catalyst-dependent. nih.gov |

| Protic Acids | Acylation of Thiophene | Optimization of reaction conditions and understanding the role of the acid in activating the acylating agent. acs.org |

| Ruthenium Complexes | Hydrogenation of Carboxylic Acids | Proposal of detailed reaction mechanisms, including the role of the catalyst and co-catalysts in hydride transfer steps. rsc.org |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. This is achieved by correlating calculated molecular descriptors with experimentally observed data.

Correlation of Computed Parameters with Chemical Reactivity

For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations. Computed parameters, such as electronic, steric, and thermodynamic properties, can be correlated with experimental reaction rates or yields.

DFT calculations can provide a wealth of molecular descriptors. For instance, the energy of the HOMO can be correlated with the compound's ability to donate electrons (nucleophilicity), while the energy of the LUMO can be related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is often used as an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. acs.org

Other relevant descriptors for this compound include:

Atomic charges: The distribution of charge on the atoms can indicate the most likely sites for electrophilic or nucleophilic attack.

Molecular electrostatic potential (ESP): The ESP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas prone to electrophilic or nucleophilic interactions. nih.gov

By building a QSPR model using a dataset of related thiophene derivatives with known reactivities, it would be possible to predict the reactivity of this compound in specific reactions.

Analysis of Molecular Descriptors and Their Influence on Transformations

The analysis of molecular descriptors provides a deeper understanding of how the structural features of this compound influence its chemical transformations. These descriptors can be categorized into several classes, including topological, geometric, electronic, and constitutional.

In a study on the genotoxicity of 140 thiophene derivatives, various molecular descriptors were used to build classification models. nih.gov These descriptors encoded topological, geometric, electronic, and polar surface area properties. The success of these models in predicting genotoxicity demonstrates the power of using molecular descriptors to link structure to a biological property. nih.gov

For this compound, key molecular descriptors and their potential influence include:

Geometric descriptors: These relate to the 3D structure of the molecule, such as its surface area and volume, which are important for steric interactions.

Electronic descriptors: As mentioned earlier, these include HOMO/LUMO energies, dipole moment, and atomic charges, which are crucial for understanding reactivity in polar and cycloaddition reactions. acs.org The presence of the electron-withdrawing carboxylic acid and the azide group will significantly impact these descriptors.

Constitutional descriptors: These include the molecular weight and the count of different atom and bond types.

By analyzing the influence of these descriptors, it is possible to tailor the structure of thiophene derivatives to achieve desired reactivity or properties. For example, modifying the substituents on the thiophene ring would alter the electronic descriptors, thereby influencing the regioselectivity of a cycloaddition reaction.

| Descriptor Class | Example Descriptors | Potential Influence on Transformations of this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges, Molecular Electrostatic Potential. nih.govacs.org | Dictates reactivity in polar reactions, regioselectivity in cycloadditions, and interactions with catalysts. |

| Topological | Connectivity indices, Wiener index. | Relates to the overall molecular architecture and can influence physical properties like boiling point and viscosity. |

| Geometric | Molecular surface area, Molecular volume. | Influences steric hindrance in reactions and can affect how the molecule fits into an active site of an enzyme or a catalyst. |

| Constitutional | Molecular weight, Atom counts, Ring counts. | Provides basic information about the molecule's composition and is a fundamental parameter in many QSPR models. |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Azidothiophene-2-carboxylic acid and its derivatives is a key area for future research, with a focus on improving efficiency, safety, and sustainability. Traditional methods for introducing azide (B81097) groups often involve sodium azide, which can be hazardous. Future routes may focus on safer, in-situ generation of azidating agents or alternative nitrogen sources.

Key areas for development include:

Greener Solvents and Reagents: Exploring syntheses in aqueous media or biodegradable solvents to minimize environmental impact. For instance, direct azidation of carboxylic acids can be achieved using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) with sodium azide, a method that proceeds at room temperature and could be adapted for this specific thiophene (B33073) derivative. elsevierpure.com

Catalytic Methods: Developing catalytic approaches, potentially using transition metals, to facilitate the C-H azidation of a pre-existing thiophene-2-carboxylic acid, thereby reducing the number of synthetic steps.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates. For example, a process could start from an amino-precursor, undergo diazotization, and subsequent azidation in a single reaction vessel, akin to efficient methods developed for other heterocyclic systems. sioc-journal.cn

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Precursor | Key Reagents | Potential Advantages | Research Focus |

| Diazotization & Azide Substitution | 3-Aminothiophene-2-carboxylic acid | NaNO₂, NaN₃ | Well-established method | Optimization for safety; minimizing diazonium salt instability. |

| Nucleophilic Substitution | 3-Halothiophene-2-carboxylic acid | NaN₃, Catalyst (e.g., Cu(I)) | Good control over regioselectivity | Developing more efficient and milder catalysts. |

| Direct Carboxylic Acid Azidation | 3-Azidothiophene | Strong base (e.g., LDA), CO₂ | Potentially shorter route | Overcoming challenges with lithiation regioselectivity and functional group compatibility. wikipedia.org |

| "Green" Protocol | Thiophene-2-carboxylic acid chloride | Sodium azide in PEG-400 | Environmentally benign reaction medium | Adapting the protocol for the specific 3-azido substrate. raco.cat |

Exploration of Novel Reactivity Patterns for Both Azide and Carboxylic Acid Groups

The bifunctional nature of this compound invites the exploration of new reactivity patterns, stemming from the interplay between the electron-withdrawing carboxylic acid and the versatile azide group on the electron-rich thiophene ring.

Reactivity of the Azide Group: The azide can undergo a variety of transformations, making it a powerful synthetic handle.

Cycloaddition Reactions: The azide is an ideal partner for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") to form stable triazoles. This is a highly efficient and orthogonal reaction, perfect for bioconjugation or materials functionalization.

Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine, yields an aza-ylide, which can be hydrolyzed to a primary amine or react with an electrophile (Staudinger ligation). rsc.org

Nitrene Chemistry: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, leading to C-H insertion or cyclization reactions, offering pathways to novel fused heterocyclic systems.

Acyl Substitution: The carboxylic acid can be converted to more reactive derivatives like acyl chlorides or activated esters, which can then react with nucleophiles to form amides, esters, and thioesters. libretexts.org The relative reactivity of these derivatives is a well-understood principle in organic chemistry. libretexts.orgkhanacademy.orgyoutube.com

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, which could be a strategic step in a multi-step synthesis. nih.govresearchgate.net

Directing Group Effects: The carboxylic acid group deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position. Computational studies on similar thiophene carboxylic acids have explored the electronic origins of their reactivity. nih.gov

Future research will likely focus on intramolecular reactions between the two functional groups to synthesize novel bicyclic thiophene derivatives and investigate how the electronic properties of the thiophene ring modulate the standard reactivity of both the azide and the carboxylic acid.

| Functional Group | Reaction Type | Potential Products/Applications |

| Azide | Huisgen Cycloaddition (Click Chemistry) | Triazole-linked polymers, functionalized biomolecules, surface modification. |

| Staudinger Reaction/Ligation | 3-Aminothiophene derivatives, amide-linked conjugates. rsc.org | |

| Nitrene Formation | Fused thieno-pyrrolidones, novel heterocyclic scaffolds. | |

| Carboxylic Acid | Esterification / Amidation | Drug-like molecules, polymer building blocks. nih.gov |

| Conversion to Acyl Azide | Curtius rearrangement to form isocyanates, then ureas or carbamates. raco.cat | |

| Decarboxylation | Access to 3-azidothiophene. nih.gov | |

| Bifunctional | Intramolecular Cyclization | Novel fused heterocyclic systems. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of compounds containing azide functionalities often presents safety challenges due to the potential for thermal decomposition of azides and the handling of toxic and explosive reagents. Flow chemistry offers a compelling solution to these issues.

The integration of this compound synthesis into flow platforms represents a significant opportunity.

Enhanced Safety: Continuous flow reactors handle only small volumes of reactive intermediates at any given time, drastically reducing the risks associated with exothermic events or the accumulation of unstable species like diazonium salts or organic azides.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processing.

Automation and Multistep Synthesis: A key advantage is the ability to telescope multiple reaction steps. A potential automated platform could involve the flow synthesis of an azide from a precursor, followed immediately by a Staudinger aza-Wittig reaction or a click chemistry functionalization in a subsequent reactor module without isolation of the azide intermediate. rsc.org This streamlines the production of complex derivative libraries.

A hypothetical automated synthesis platform could be designed to perform a sequence of reactions, for instance, the conversion of the carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form an acyl azide, and then an in-line Curtius rearrangement to generate an isocyanate for further derivatization.

Advanced Applications in Materials Science and Nano-Chemistry

Thiophene-based molecules are renowned for their applications in organic electronics and materials science due to their favorable electronic properties and stability. numberanalytics.comresearchgate.netresearchgate.netunibo.it The dual functionality of this compound makes it a highly attractive building block for advanced materials.

Surface Functionalization: The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces, such as those on nanoparticles (e.g., TiO₂, ZnO) or sensor chips. This leaves the azide group exposed and available for subsequent functionalization via click chemistry, allowing for the precise attachment of biomolecules, polymers, or other functional units.

Conducting Polymers and Organic Semiconductors: Thiophene derivatives are fundamental units in conducting polymers. researchgate.netunibo.it this compound could be incorporated as a monomer into polymer chains. The azide and carboxylic acid groups could then be used for post-polymerization modification to tune the material's properties (e.g., solubility, bandgap, sensing capabilities).

Nanoparticle-Based Systems: Thiophene-based nanoparticles (TNPs) are utilized in bioimaging and sensor technology. researchgate.net This compound could serve as a key ligand for creating functional TNPs, where the thiophene core contributes to the optical properties, the carboxylic acid ensures stability and aqueous dispersibility, and the azide provides a site for conjugating targeting moieties.

| Application Area | Role of this compound | Key Functional Groups |

| Organic Electronics (OFETs, OLEDs) | Monomer for functional polymers, charge-transport material. numberanalytics.com | Thiophene Ring |

| Sensors / Bio-imaging | Surface linker on sensor substrates, component of fluorescent probes. researchgate.netresearchgate.net | Carboxylic Acid (anchor), Azide (conjugation) |

| Drug Delivery | Linker for conjugating drugs to nanoparticles or polymers. | Azide (click chemistry), Carboxylic Acid (solubilizer/anchor) |

| Functional Coatings | Building block for creating anti-fouling or self-healing surfaces. | Carboxylic Acid (adhesion), Azide (cross-linking) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating 3-azidothiophene-2-carboxylic acid into heterocyclic systems?

- Methodology : The compound is frequently used in multicomponent reactions like the Ugi-Mumm reaction. For example, it reacts with 4-methoxyphenyl isocyanide to form (E)-3-((1,4-dimethylpiperazin-2-ylidene)amino)-N-(4-methoxyphenyl)thiophene-2-carboxamide. Purification typically involves normal-phase chromatography (0–3% MeOH/EtOAc), yielding products characterized by NMR and HRMS .

- Key Considerations : Optimize stoichiometry and reaction time to mitigate side reactions. Monitor azide stability under reaction conditions to avoid decomposition.

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodology : Use a combination of:

- 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 10.21 ppm for amide protons) and substituent effects on the thiophene ring .

- HRMS : Confirm molecular ions (e.g., [M+H]+ calculated at m/z 359.15362, observed at 359.15459) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry.

Advanced Research Questions

Q. What strategies mitigate hazards associated with the azide group during reactions?

- Risk Management :

- Stability : Avoid strong acids/bases and oxidizing agents to prevent decomposition into CO, CO₂, and sulfur oxides .

- Containment : Use fume hoods with adequate ventilation and conduct small-scale trials to assess exothermic risks .

- Experimental Design : Replace traditional azide sources (e.g., NaN₃) with stabilized precursors to reduce explosion risks during scale-up.

Q. How can reaction yields be improved for azide-containing intermediates?

- Optimization Approaches :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of azide intermediates.

- Catalysis : Employ copper(I) catalysts for "click" reactions to improve regioselectivity and yield.

Q. What crystallographic challenges arise when analyzing azide-functionalized thiophene derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to resolve:

- Twinned Crystals : Apply twin-law matrices for data correction.

- Disorder : Apply restraints to azide groups with high thermal motion .

- Validation : Cross-check refined structures with Hirshfeld surface analysis to confirm hydrogen-bonding networks.

Data Contradiction Analysis

Q. How do stability claims for this compound align with its observed reactivity?

- Conflict : While the compound is labeled "stable under normal conditions" , its azide group is inherently reactive, posing risks during heating or mechanical stress.

- Resolution : Stability assessments must specify conditions (e.g., temperature, pH). For instance, azide decomposition is negligible below 50°C but accelerates in acidic media. Always pre-screen stability via TGA/DSC before large-scale use.

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.